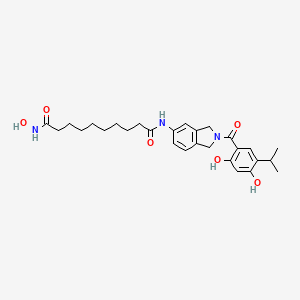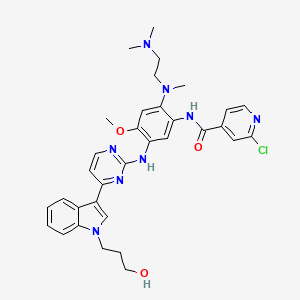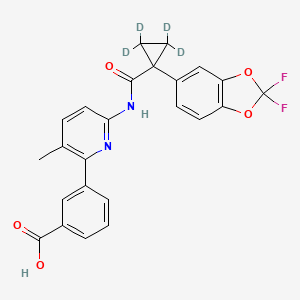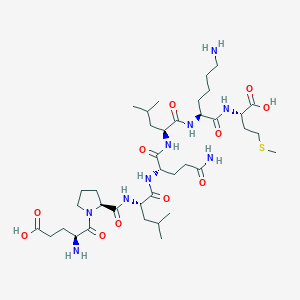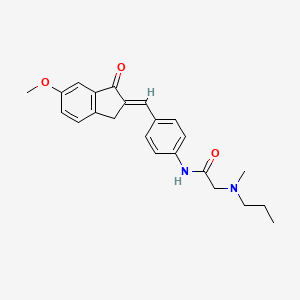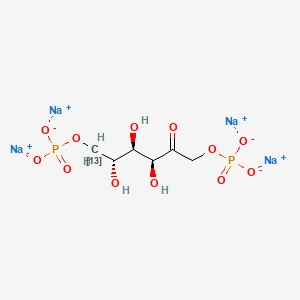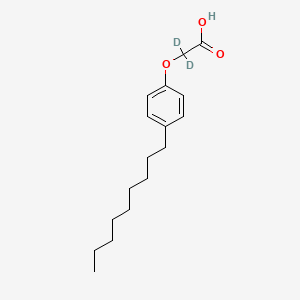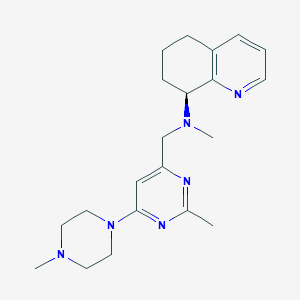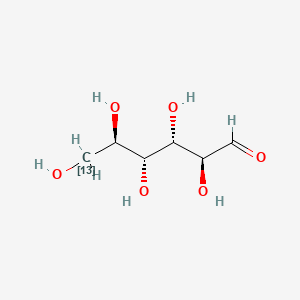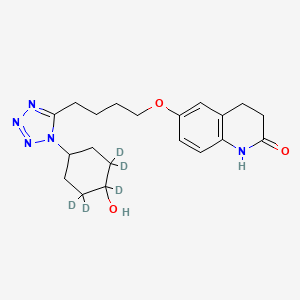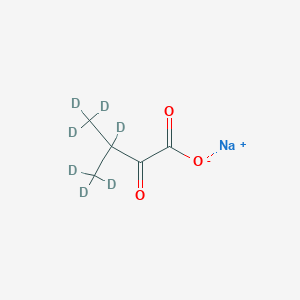![molecular formula C11H15N5O4 B12402935 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety. It is known for its applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a purine derivative with a suitably protected sugar moiety, followed by deprotection and purification steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels required for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions typically occur under mild conditions with the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols. Substitution reactions can result in a wide range of products, including halogenated compounds, amines, and ethers .
Aplicaciones Científicas De Investigación
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: It is a key component in the development of antiviral and anticancer drugs, owing to its ability to interfere with nucleic acid synthesis and function.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds .
Mecanismo De Acción
The mechanism of action of 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets within cells. It can inhibit the activity of enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. This inhibition disrupts the replication of viral genomes and the proliferation of cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
- 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide
Uniqueness
Compared to similar compounds, 2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one stands out due to its unique structural features and its potent biological activity. Its specific configuration and functional groups allow it to interact more effectively with molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4?,5-,7+,10-/m1/s1 |
Clave InChI |
MIMRHFMVVSLFRL-XLFVDUINSA-N |
SMILES isomérico |
CC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO |
SMILES canónico |
CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



